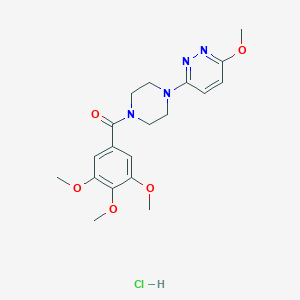
4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzamide moiety linked to a pyridazine ring, which is further substituted with a p-tolyl group and a methoxy group, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Substitution with p-Tolyl Group:
Attachment of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, where the amine group of the pyridazine derivative reacts with a benzoyl chloride derivative.
Methoxylation: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: Potential use in the development of agrochemicals and other industrial applications where pyridazine derivatives are beneficial.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in neurotransmission and inflammation, respectively.
Pathways Involved: Inhibition of these enzymes can lead to reduced inflammation and modulation of neurotransmitter levels, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3(2H)-pyridazinone and its derivatives, which also exhibit a wide range of biological activities.
Benzamide Derivatives: Compounds such as N-(2-hydroxyethyl)benzamide, which share structural similarities but differ in their pharmacological profiles.
Uniqueness
4-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential biological activity. The presence of both the methoxy and p-tolyl groups provides a distinct pharmacological profile compared to other pyridazine and benzamide derivatives.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-5-16(6-4-15)19-11-12-20(24-23-19)27-14-13-22-21(25)17-7-9-18(26-2)10-8-17/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYCXJGZBPILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2623029.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B2623032.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)
![4-[4-(morpholin-4-yl)benzoyl]-7-phenyl-1,4-thiazepane](/img/structure/B2623035.png)


![N-(4-methoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2623039.png)

![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)
![5-acetamido-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2623044.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/new.no-structure.jpg)
